6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
The compound 6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic small molecule featuring a bicyclic 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:
- 6-Ethyl substitution on the pyridine ring.
- N-Methylation of the carboxamide group at position 2.
- A 4-(pyrrolidin-1-ylsulfonyl)benzamido moiety at position 2.
This compound belongs to a class of molecules designed to modulate biological targets, particularly tumor necrosis factor-alpha (TNF-α), based on structural similarities to reported TNF-α inhibitors . The pyrrolidinylsulfonyl group may enhance solubility or receptor binding, while the ethyl and methyl substituents likely influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2/c1-3-25-13-10-17-18(14-25)31-22(19(17)21(28)23-2)24-20(27)15-6-8-16(9-7-15)32(29,30)26-11-4-5-12-26/h6-9H,3-5,10-14H2,1-2H3,(H,23,28)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHOBPRLUCGWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable diene and a nitrile derivative under acidic conditions.
Introduction of the Sulfonylbenzoyl Group: This step involves the reaction of the thienopyridine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the Pyrrolidine Group: The final step involves the nucleophilic substitution of the sulfonylbenzoyl intermediate with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonylbenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the pyrrolidine and sulfonylbenzoyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Bioactivity Trends
The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold is shared among several bioactive compounds (Table 1). Modifications to substituents significantly alter potency and selectivity:
Table 1: Structural and Bioactivity Comparison of Selected Analogs
Key Observations:
Substitution at Position 6: The 6-ethyl group in the target compound may confer improved metabolic stability compared to the 6-methyl analog in , as longer alkyl chains often reduce oxidative metabolism .
Benzamido Modifications: The 4-(pyrrolidin-1-ylsulfonyl) group in the target compound introduces a polar sulfonamide moiety, which may enhance solubility and target engagement compared to simpler aryl groups (e.g., 4-methoxyphenyl in ) . Sulfonyl groups are known to participate in hydrogen bonding with receptor residues, a feature absent in non-sulfonylated analogs .
Carboxamide N-Methylation: N-Methylation at position 3 reduces hydrogen-bond donor capacity, which may decrease off-target interactions while retaining TNF-α affinity .
Structure-Activity Relationships (SAR) from Related Studies
- Thiophene vs. Pyridine Cores: highlights that replacing thiophene with benzene in adenosine A1 modulators retains activity, but nitrogen-containing heterocycles (e.g., pyridine) may alter binding kinetics . This supports the target compound’s pyridine core as a viable scaffold for TNF-α inhibition.
- Amino and Carbonyl Groups: While the target compound lacks the 2-amino group critical for adenosine A1 activity (), its benzamido carbonyl may serve a similar role in TNF-α binding via dipole interactions .
In Vivo Efficacy and Pharmacokinetics
- reports that certain tetrahydrothieno[2,3-c]pyridine derivatives exhibit in vivo efficacy in adjuvant-induced arthritic (AIA) rat models, attributed to improved bioavailability and sustained TNF-α suppression . The target compound’s pyrrolidinylsulfonyl group may further enhance pharmacokinetic properties by reducing plasma protein binding.
Biological Activity
The compound 6-ethyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a novel synthetic derivative that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C17H24N4O3S
- CAS Number: Not specified in the available literature.
The compound features a thieno[2,3-c]pyridine core with various substituents that are crucial for its biological activity.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity: Studies suggest that the sulfonamide group in the compound may interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant in the context of targets such as carbonic anhydrase and urease, which are involved in various physiological processes.
- Receptor Modulation: The pyrrolidine moiety may play a role in modulating neurotransmitter receptors, contributing to potential neuropharmacological effects.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
Anticancer Activity
Preliminary in vitro studies indicate that the compound may possess anticancer properties. It has been evaluated against several cancer cell lines, showing cytotoxic effects that warrant further investigation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 9 |
Case Studies
- Case Study on Antimicrobial Efficacy: A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of thieno[2,3-c]pyridine derivatives. The results indicated that modifications to the nitrogen and sulfur atoms significantly enhanced activity against resistant bacterial strains .
- Anticancer Activity Evaluation: Another investigation assessed the cytotoxic effects of this compound on breast and cervical cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, suggesting potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
